molecular formula C11H10BrNO2 B1281838 4-(4-Bromophenyl)piperidine-2,6-dione CAS No. 1137-60-6

4-(4-Bromophenyl)piperidine-2,6-dione

Cat. No. B1281838
CAS RN: 1137-60-6
M. Wt: 268.11 g/mol
InChI Key: SNIAVEPVHCNSOA-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)piperidine-2,6-dione" is a brominated derivative of piperidine-2,6-dione, which is a six-membered lactam with a nitrogen atom in the ring. The presence of the bromophenyl group at the 4-position indicates potential for significant interactions in the molecule, such as hydrogen bonding and π-π interactions, which could be relevant in the context of chiral resolution and crystal structure analysis.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "4-(4-Bromophenyl)piperidine-2,6-dione", they do provide insights into related compounds. For instance, the synthesis of a structurally similar compound, "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione", was achieved and characterized by IR, 1H NMR, and elemental analysis . This suggests that similar synthetic routes could potentially be applied to the target compound, with adjustments for the specific substituents and structural requirements.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of "4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione" was determined, revealing the piperidine ring's dihedral angles with adjacent phenyl and phenylamine moieties . This information is valuable as it provides a basis for understanding how the bromophenyl group in "4-(4-Bromophenyl)piperidine-2,6-dione" might influence the overall molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "4-(4-Bromophenyl)piperidine-2,6-dione". However, the enantiomeric resolution of a related compound, "5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione", was studied, indicating that the bromophenyl moiety could play a role in chiral recognition mechanisms, possibly through hydrogen bonding and π-π interactions . These findings could be extrapolated to hypothesize the reactivity and interaction potential of "4-(4-Bromophenyl)piperidine-2,6-dione" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Bromophenyl)piperidine-2,6-dione" can be inferred from related compounds. The crystal structure analysis of "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione" revealed non-classical hydrogen bonds and π-π interactions, which are likely to be present in "4-(4-Bromophenyl)piperidine-2,6-dione" due to the bromophenyl group . Additionally, the chiral resolution study of a related compound provides limits of detection and quantitation, which could be relevant for analytical purposes . These properties are crucial for understanding the behavior of the compound in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

Research has explored the enantiomeric resolution of related compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, demonstrating the importance of hydrogen bonding and π–π interactions in chiral resolution. This could have implications for the study of 4-(4-Bromophenyl)piperidine-2,6-dione in understanding chiral mechanisms in similar compounds (Ali et al., 2016).

Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids

Another study shows that compounds like 1-[(4-methylphenyl)oxy]piperidine-2,6-dione can be used in a one-pot procedure to synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) (Cal et al., 2012). This suggests potential pathways for synthesizing amino acids using 4-(4-Bromophenyl)piperidine-2,6-dione derivatives.

Aromatase Inhibition

In medicinal chemistry, derivatives of 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally similar to 4-(4-Bromophenyl)piperidine-2,6-dione, have shown effectiveness in inhibiting aromatase, an enzyme crucial for estrogen production. This indicates potential therapeutic applications for related compounds in treating estrogen-dependent diseases (Hartmann et al., 1992).

Crystal Structure Analysis

Studies on the crystal structures of similar compounds, like 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, provide insights into the molecular configurations and interactions. Such research can be valuable in understanding the structural properties of 4-(4-Bromophenyl)piperidine-2,6-dione (Rajnikant et al., 2010).

Synthesis and Antitumor Activity

Research into analogues of aminoglutethimide, like 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, reveals their potential as inhibitors of enzymes involved in hormone synthesis, highlighting a pathway for developing antitumor drugs. This could be relevant for exploring 4-(4-Bromophenyl)piperidine-2,6-dione in similar contexts (Foster et al., 1985).

Future Directions

The future directions for “4-(4-Bromophenyl)piperidine-2,6-dione” are not well-documented in the literature .

properties

IUPAC Name

4-(4-bromophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIAVEPVHCNSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499261
Record name 4-(4-Bromophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)piperidine-2,6-dione

CAS RN

1137-60-6
Record name 4-(4-Bromophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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